![molecular formula C20H24N4O5S2 B240994 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B240994.png)
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as Sulfasalazine and has been extensively studied for its anti-inflammatory and immunomodulatory properties.
作用機序
Sulfasalazine exerts its therapeutic effects through multiple mechanisms of action. The compound is metabolized in the body to sulfapyridine and 5-aminosalicylic acid, which are responsible for its anti-inflammatory and immunomodulatory properties. Sulfapyridine inhibits the production of pro-inflammatory cytokines, while 5-aminosalicylic acid inhibits the production of reactive oxygen species and prostaglandins.
生化学的および生理学的効果
Sulfasalazine has been shown to have several biochemical and physiological effects in the body. The compound has been shown to reduce inflammation and pain in patients with rheumatoid arthritis and other inflammatory diseases. Sulfasalazine has also been shown to improve the symptoms of ulcerative colitis and Crohn's disease, including diarrhea and abdominal pain. In addition, Sulfasalazine has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for cancer treatment.
実験室実験の利点と制限
Sulfasalazine has several advantages for lab experiments, including its well-established synthesis method and its known mechanism of action. The compound is also readily available and relatively inexpensive, making it a popular choice for researchers. However, Sulfasalazine has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the research and development of Sulfasalazine. One potential direction is the development of new formulations of the compound that improve its solubility and bioavailability. Another direction is the exploration of the compound's potential in the treatment of other diseases, such as multiple sclerosis and psoriasis. Additionally, further research is needed to fully understand the mechanisms of action of Sulfasalazine and its potential side effects.
合成法
Sulfasalazine is synthesized by the reaction of 4-aminobenzenesulfonamide with 4-chloro-3-nitrobenzoic acid. The resulting compound is then reduced to 4-amino-3-nitrobenzoic acid, which is subsequently reacted with 4-methyl-1-piperazine to yield Sulfasalazine. The synthesis of Sulfasalazine is a complex process and requires the use of specialized equipment and techniques.
科学的研究の応用
Sulfasalazine has been extensively studied for its therapeutic potential in various diseases, including rheumatoid arthritis, Crohn's disease, and ulcerative colitis. The compound has been shown to have anti-inflammatory and immunomodulatory properties, making it an attractive candidate for the treatment of these diseases. In addition, Sulfasalazine has been studied for its potential in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.
特性
製品名 |
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide |
|---|---|
分子式 |
C20H24N4O5S2 |
分子量 |
464.6 g/mol |
IUPAC名 |
N-[4-(4-methylpiperazin-1-yl)phenyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H24N4O5S2/c1-22-11-13-23(14-12-22)17-4-2-16(3-5-17)21-31(28,29)19-8-6-18(7-9-19)24-20(25)10-15-30(24,26)27/h2-9,21H,10-15H2,1H3 |
InChIキー |
HTPURGUWJXKJPH-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCS4(=O)=O |
正規SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCS4(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



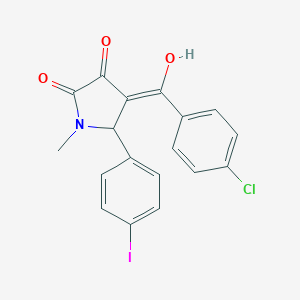
![ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B240921.png)
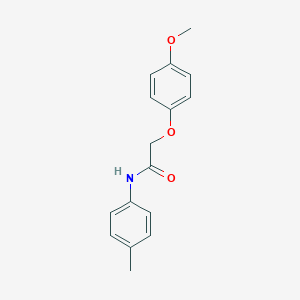
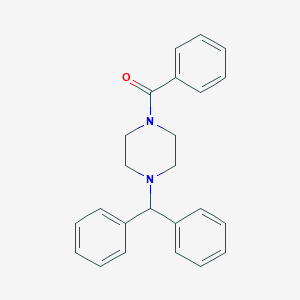
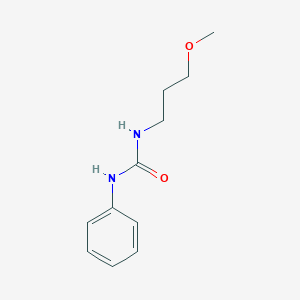
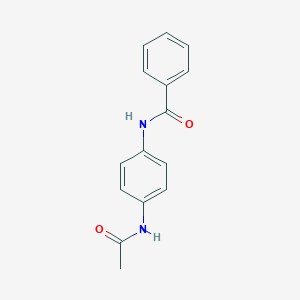
![2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B240931.png)

![N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide](/img/structure/B240935.png)
![4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide](/img/structure/B240937.png)
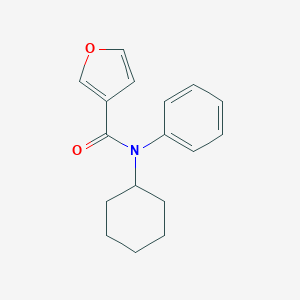
![(4',7'-dimethyl-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240947.png)
![7-ethyl-3-(2-furylmethyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B240949.png)
